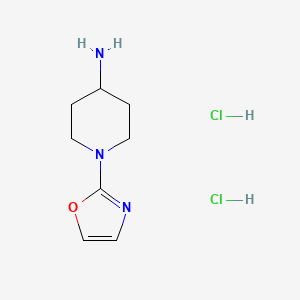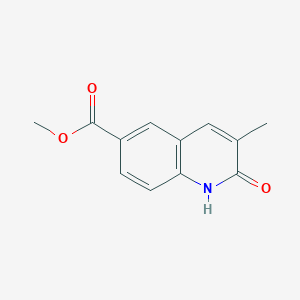
4-(Methylamino)benzene-1-sulfonyl fluoride hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Methylamino)benzene-1-sulfonyl fluoride hydrochloride is a chemical compound known for its unique properties and applications in various fields. It is a derivative of benzene, featuring a sulfonyl fluoride group and a methylamino group attached to the benzene ring. This compound is often used in scientific research due to its reactivity and ability to interact with biological molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylamino)benzene-1-sulfonyl fluoride hydrochloride typically involves the reaction of 4-(Methylamino)benzenesulfonyl chloride with hydrogen fluoride in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as purification and crystallization to obtain the compound in its pure form .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The use of automated systems and stringent quality control measures ensures the consistent production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
4-(Methylamino)benzene-1-sulfonyl fluoride hydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, where the sulfonyl fluoride group can be replaced by other substituents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include strong acids, bases, and oxidizing agents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzene derivatives .
Scientific Research Applications
4-(Methylamino)benzene-1-sulfonyl fluoride hydrochloride has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-(Methylamino)benzene-1-sulfonyl fluoride hydrochloride involves its ability to interact with specific molecular targets. The compound can covalently modify the hydroxyl groups of serine residues in proteins, leading to the formation of stable sulfonyl enzyme derivatives . This interaction can inhibit the activity of certain enzymes, making the compound useful in biochemical studies and drug development .
Comparison with Similar Compounds
Similar Compounds
Phenylmethanesulfonyl fluoride: Similar in structure but lacks the methylamino group.
Diisopropylfluorophosphate: Another sulfonyl fluoride compound with different substituents.
Uniqueness
4-(Methylamino)benzene-1-sulfonyl fluoride hydrochloride is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. The presence of both the sulfonyl fluoride and methylamino groups allows for versatile applications in various fields .
Properties
Molecular Formula |
C7H9ClFNO2S |
|---|---|
Molecular Weight |
225.67 g/mol |
IUPAC Name |
4-(methylamino)benzenesulfonyl fluoride;hydrochloride |
InChI |
InChI=1S/C7H8FNO2S.ClH/c1-9-6-2-4-7(5-3-6)12(8,10)11;/h2-5,9H,1H3;1H |
InChI Key |
ZNGMBWQFGPKPCX-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC=C(C=C1)S(=O)(=O)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-{[5-(hydroxymethyl)-1,3-oxazol-2-yl]methyl}carbamate](/img/structure/B13465092.png)
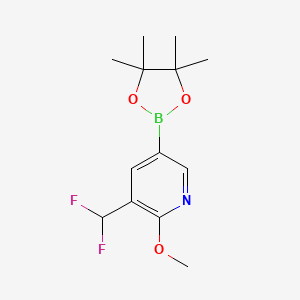
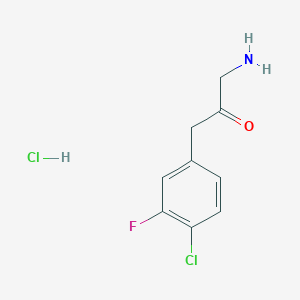
![Tert-butyl N-[(1R)-1-(2-fluorophenyl)-2-hydroxy-ethyl]carbamate](/img/structure/B13465122.png)
![6-(Trifluoromethyl)-3-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13465126.png)

![Methyl 2-bromo-2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13465140.png)
![Rac-2-[(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}cyclobutoxy]acetic acid](/img/structure/B13465142.png)
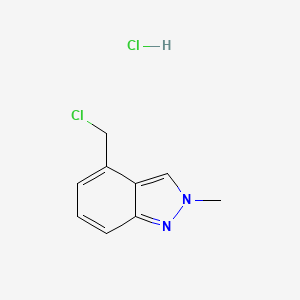

![Methyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butanoate](/img/structure/B13465157.png)
![Tert-butyl 4-formyl-octahydrocyclopenta[c]pyrrole-2-carboxylate](/img/structure/B13465159.png)
